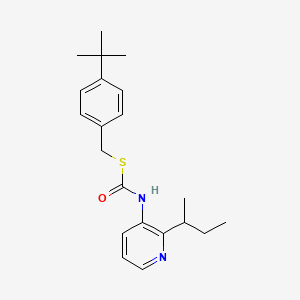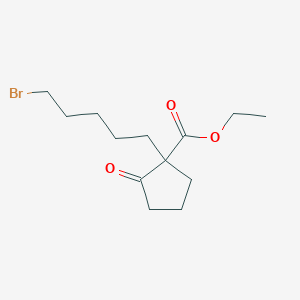
Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentanone derivatives This compound is characterized by the presence of a bromopentyl group attached to the cyclopentanone ring, along with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-bromopentan-1-ol, which is then reacted with cyclopentanone under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted cyclopentanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopentan-1-ol: A precursor in the synthesis of Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate.
Ethyl 5-bromovalerate: Another brominated ester with similar reactivity.
Cyclopentanone Derivatives: Compounds with similar cyclopentanone core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its bromopentyl group allows for versatile substitution reactions, while the cyclopentanone core provides stability and structural rigidity.
Propiedades
Número CAS |
51566-65-5 |
|---|---|
Fórmula molecular |
C13H21BrO3 |
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H21BrO3/c1-2-17-12(16)13(8-4-3-5-10-14)9-6-7-11(13)15/h2-10H2,1H3 |
Clave InChI |
YDSJPIHQCYFAPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCC1=O)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


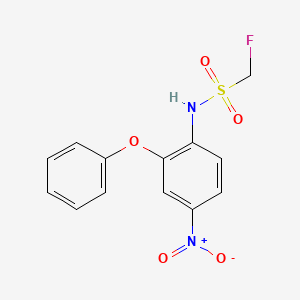
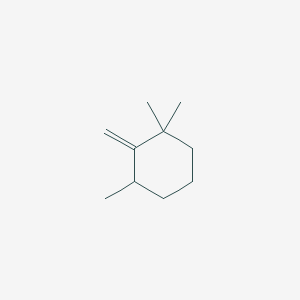
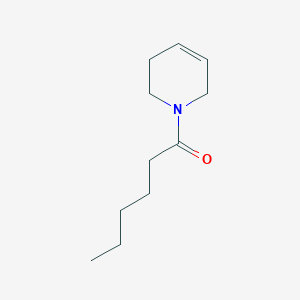
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
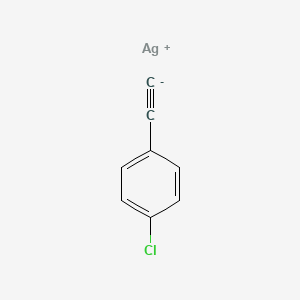
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

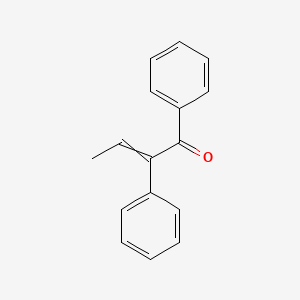
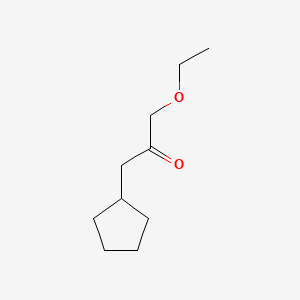
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)



